Leptomycin A
Leptomycin A
Leptomycin A is an inhibitor of CRM1 (exportin 1) that blocks CRM1 interaction with nuclear export signals, preventing the nuclear export of a broad range of proteins. Leptomycin A inhibits Rev translocation, though less potently than leptomycin B with IC50 values of 0.8 and 0.1 nM, respectively after 7 hours. Rev export to the cytoplasm is required for HIV-1 replication. Leptomycin A was originally identified as an antifungal agent.
Leptomycin A is a natural product found in Streptomyces with data available.
Leptomycin A is a natural product found in Streptomyces with data available.
Brand Name:
Vulcanchem
CAS No.:
87081-36-5
VCID:
VC20786228
InChI:
InChI=1S/C32H46O6/c1-20(16-22(3)12-14-28-24(5)13-15-30(35)38-28)10-9-11-21(2)17-25(6)31(36)27(8)32(37)26(7)18-23(4)19-29(33)34/h9,11-17,19-20,24-28,32,37H,10,18H2,1-8H3,(H,33,34)/b11-9+,14-12+,21-17+,22-16-,23-19+/t20-,24+,25-,26+,27-,28+,32-/m1/s1
SMILES:
CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C
Molecular Formula:
C32H46O6
Molecular Weight:
526.7 g/mol
Leptomycin A
CAS No.: 87081-36-5
Cat. No.: VC20786228
Molecular Formula: C32H46O6
Molecular Weight: 526.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Leptomycin A is an inhibitor of CRM1 (exportin 1) that blocks CRM1 interaction with nuclear export signals, preventing the nuclear export of a broad range of proteins. Leptomycin A inhibits Rev translocation, though less potently than leptomycin B with IC50 values of 0.8 and 0.1 nM, respectively after 7 hours. Rev export to the cytoplasm is required for HIV-1 replication. Leptomycin A was originally identified as an antifungal agent. Leptomycin A is a natural product found in Streptomyces with data available. |
|---|---|
| CAS No. | 87081-36-5 |
| Molecular Formula | C32H46O6 |
| Molecular Weight | 526.7 g/mol |
| IUPAC Name | (2E,5S,6R,7S,9R,10E,12E,15R,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid |
| Standard InChI | InChI=1S/C32H46O6/c1-20(16-22(3)12-14-28-24(5)13-15-30(35)38-28)10-9-11-21(2)17-25(6)31(36)27(8)32(37)26(7)18-23(4)19-29(33)34/h9,11-17,19-20,24-28,32,37H,10,18H2,1-8H3,(H,33,34)/b11-9+,14-12+,21-17+,22-16-,23-19+/t20-,24+,25-,26+,27-,28+,32-/m1/s1 |
| Standard InChI Key | QECBVZBMGUAZDL-WRDLAOIUSA-N |
| Isomeric SMILES | C[C@H]1C=CC(=O)O[C@H]1/C=C/C(=C\[C@H](C)C/C=C/C(=C/[C@@H](C)C(=O)[C@@H](C)[C@@H]([C@@H](C)C/C(=C/C(=O)O)/C)O)/C)/C |
| SMILES | CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |
| Canonical SMILES | CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |
| Appearance | Colourless Film |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator